Methyl 2-cyclopentyl-2-oxoacetate
Description
Significance of α-Keto Esters in Contemporary Organic Synthesis
α-Keto esters are organic compounds that hold considerable importance as versatile platform molecules in modern organic synthesis. researchgate.net Their utility is rooted in their bifunctional nature, containing both a ketone and an ester group in a vicinal arrangement. This unique structural motif allows for a diverse range of chemical transformations, making them valuable precursors for a wide array of more complex molecules. They are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural product analogs. researchgate.netnih.gov The ability to introduce stereocenters with high control has further cemented their role as indispensable tools in asymmetric synthesis. nih.gov
Structural Characteristics and Functional Group Reactivity of α-Keto Esters
The defining structural feature of an α-keto ester is the presence of a ketone carbonyl group directly adjacent to the carbonyl of an ester group (a 1,2-dicarbonyl system). This arrangement significantly influences the molecule's reactivity. The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of the ketonic carbonyl carbon, making it highly susceptible to nucleophilic attack. nih.govchemicalbook.com
This inherent reactivity allows α-keto esters to participate in a wide variety of reactions, including:
Nucleophilic additions to the keto-carbonyl group. nih.gov
Reductions to form α-hydroxy esters.
Enolate chemistry at the α-carbon, enabling alkylation and other C-C bond-forming reactions. organic-chemistry.org
Cycloaddition reactions , where they can act as dienophiles or participate in [3+2] and other annulations. nih.gov
Multicomponent reactions , providing a rapid way to build molecular complexity.
Overview of Methyl 2-cyclopentyl-2-oxoacetate as a Versatile Synthetic Building Block
This compound is a specific α-keto ester that incorporates a five-membered carbocyclic ring. This cyclopentyl moiety introduces a degree of conformational rigidity and lipophilicity, which can be desirable in the synthesis of bioactive molecules and complex natural products. While detailed research on this specific molecule is not as extensive as for simpler analogs like methyl pyruvate, its structure suggests it is a valuable intermediate for creating molecules containing a functionalized cyclopentane (B165970) ring, a common motif in natural products. Its potential applications lie in areas where the cyclopentyl group can serve as a key structural element or a scaffold for further chemical elaboration.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 39163-44-5 |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| SMILES | O=C(OC)C(=O)C1CCCC1 |
Note: Data sourced from chemical supplier catalogs. Detailed physicochemical and spectroscopic data are not widely available in peer-reviewed literature.
Scope and Research Trajectories Addressed within this Outline
This article will focus exclusively on the chemical nature of this compound. It will delve into established and potential methods for its synthesis, based on general procedures for α-keto esters. Furthermore, it will explore its reactivity through the lens of well-known transformations for this class of compounds, such as asymmetric catalysis and its use in constructing heterocyclic and other complex molecular frameworks. The discussion will be grounded in the fundamental principles of organic chemistry and supported by findings from related chemical systems, highlighting its potential as a synthetic tool.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyclopentyl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)7(9)6-4-2-3-5-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKLVBZMJYNMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303628 | |
| Record name | Methyl α-oxocyclopentaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39163-44-5 | |
| Record name | Methyl α-oxocyclopentaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39163-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-oxocyclopentaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Transformations of Methyl 2 Cyclopentyl 2 Oxoacetate
Nucleophilic Additions to the α-Keto Moiety
The electrophilic nature of the α-keto carbonyl group in methyl 2-cyclopentyl-2-oxoacetate makes it susceptible to attack by various nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.
Addition of Organometallic Reagents and Subsequent Transformations
Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon-based nucleophiles that readily add to the ketone functionality of α-keto esters. masterorganicchemistry.comlibretexts.org The reaction of this compound with a Grignard reagent, for instance, would initially form a tertiary alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. youtube.com
A notable feature of the reaction between Grignard reagents and esters is the potential for double addition. masterorganicchemistry.com After the initial addition to the keto group, if the ester group is targeted, the resulting intermediate can eliminate the methoxide (B1231860) to form a ketone, which can then be attacked by a second equivalent of the Grignard reagent. masterorganicchemistry.comyoutube.com However, in the case of α-keto esters, the ketone carbonyl is generally more reactive than the ester carbonyl, allowing for selective addition to the keto group under controlled conditions.
The resulting α-hydroxy esters are valuable synthetic intermediates. For instance, they can be further transformed through oxidation or other functional group manipulations. The use of a continuous-flow microreactor system has been shown to enhance the selectivity and yield of the reaction between organolithium reagents and α-keto esters by allowing for precise temperature control and rapid mixing, thereby minimizing byproduct formation. nih.gov
Reductive Transformations of the Carbonyl Group
The carbonyl group of this compound can be selectively reduced to a hydroxyl group, affording α-hydroxy esters. A variety of reducing agents can be employed for this transformation. A chemoselective method for the reduction of α-keto esters using tosylhydrazine in the presence of sodium bicarbonate has been developed, providing α-hydroxy esters in good to excellent yields. researchgate.net This method is notable for its compatibility with other reducible functional groups. researchgate.net Another approach involves the use of rongalite as a reducing agent, which also demonstrates high chemoselectivity for the synthesis of α-hydroxy esters. researchgate.net
Condensation and Cyclization Reactions Involving the α-Keto Ester Functionality
The dual functionality of the α-keto ester in this compound provides a platform for various condensation and cyclization reactions, leading to the formation of diverse heterocyclic systems.
Reactions with Amino-Pyrazoles and Related Heterocycles
This compound can serve as a 1,3-dielectrophilic partner in condensation reactions with binucleophiles such as 5-aminopyrazoles. organic-chemistry.orgthieme-connect.comresearchgate.net These reactions are pivotal in the synthesis of fused heterocyclic compounds like pyrazolo[1,5-a]pyrimidines. organic-chemistry.orgthieme-connect.comresearchgate.net The reaction typically proceeds by refluxing the α-keto ester and the aminopyrazole in a solvent like ethanol. organic-chemistry.orgresearchgate.net The initial step involves the formation of an enaminone intermediate, which then undergoes intramolecular cyclization to yield the pyrazolo[1,5-a]pyrimidine (B1248293) core. organic-chemistry.org This reaction demonstrates high regioselectivity, with the ester group consistently found at the 7-position of the resulting heterocyclic system. organic-chemistry.orgthieme-connect.comresearchgate.net Pyrazolo[1,5-a]pyrimidines are of significant interest in medicinal chemistry due to their structural similarities to several FDA-approved drugs. organic-chemistry.orgthieme-connect.com
Intramolecular and Intermolecular Cyclization Pathways
The α-keto ester moiety can participate in various intramolecular and intermolecular cyclization reactions to form cyclic structures. For instance, α-keto esters can undergo intramolecular Friedel-Crafts-type cyclizations, where the keto carbonyl is attacked by an aromatic ring within the same molecule, leading to the formation of a new ring. nih.govbeilstein-journals.org Additionally, α-keto esters can act as nucleophiles in reactions like the intramolecular Tsuji-Trost reaction, where the enolate of the ketoester attacks an allylic electrophile to form a piperidine (B6355638) ring. nih.govbeilstein-journals.org
Intermolecular cycloaddition reactions are also a key feature of α-keto ester chemistry. They can participate in [3+2] cycloaddition reactions with nitrile oxides to form 5-hydroxy-2-isoxazolines, which are precursors to highly substituted aldol (B89426) frameworks. researchgate.net Furthermore, β,γ-unsaturated α-ketoesters can undergo [3+3] annulation reactions with various partners, catalyzed by chiral amines, to produce complex polycyclic systems with high stereoselectivity. nih.gov
Decarboxylative Coupling Reactions
Decarboxylative reactions of α-keto acids and their esters provide a powerful method for the formation of new carbon-carbon bonds. mdpi.com While direct decarboxylative coupling of this compound itself is not extensively documented, the general reactivity of α-keto esters in such transformations is well-established.
The Krapcho decarboxylation is a classic reaction for removing an ester group, but its application in bond-forming reactions has been limited. nih.govacs.org However, recent advancements have shown that α,α-difluoro-β-ketoesters can undergo a Yb(OTf)₃-promoted Krapcho decarboxylation followed by an aldol reaction, effectively generating a difluoroenolate for C-C bond formation. nih.govacs.orgnih.gov
Photoredox catalysis has emerged as a powerful tool for decarboxylative acylations using α-keto acids. mdpi.com Under iridium or ruthenium catalysis, α-keto acids can be decarboxylated to form acyl radicals, which can then participate in various coupling reactions, such as Michael additions and Stetter reactions. mdpi.com Palladium-catalyzed reactions of allylic β-keto esters also proceed via decarboxylation to generate palladium enolates, which can then undergo a variety of transformations including reductive elimination, aldol condensation, and Michael addition. nih.gov These examples highlight the potential for this compound to be a substrate in similar decarboxylative coupling strategies, likely after hydrolysis to the corresponding α-keto acid.
Photocatalytic Decarboxylation Pathways
Visible-light photoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of α-keto acids and their corresponding esters, such as this compound. mdpi.comrsc.org These reactions proceed under mild conditions and offer a green alternative to traditional methods that may require harsh reagents. mdpi.com The core of this process involves the generation of an acyl radical from the α-keto ester.
The general mechanism initiates with the photoexcitation of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) by visible light. mdpi.comnih.gov The excited photocatalyst can then engage in a single-electron transfer (SET) with the α-keto ester. This SET event, often following deprotonation or interaction with a base, leads to the formation of a radical anion, which readily undergoes decarboxylation (loss of CO₂) to produce a cyclopentylacyl radical. mdpi.comnih.govacs.org This highly reactive intermediate can then participate in a variety of subsequent bond-forming reactions. mdpi.comacs.org Stern-Volmer fluorescence quenching studies are often used to confirm the electron transfer pathway between the excited photocatalyst and the α-keto acid substrate. mdpi.com
The reaction pathway can be influenced by the choice of photocatalyst, leading to different outcomes. For instance, some photocatalysts may favor an energy transfer (EnT) pathway, while others promote a single-electron transfer (SET) pathway, allowing for switchable reactivity between different product scaffolds from the same starting material. acs.org
C(sp³)–C(sp) Coupling Reactions
The cyclopentylacyl radical generated via photocatalytic decarboxylation can be intercepted by various coupling partners to form new carbon-carbon bonds. A significant application is the C(sp³)–C(sp) coupling, specifically decarboxylative alkynylation, which forges a bond between the acyl carbon and a terminal alkyne. acs.orgnih.govexlibrisgroup.com
While direct examples involving this compound are specific, the methodology has been broadly developed for α-keto acids. acs.orgnih.govexlibrisgroup.com In a typical process, an oxidant like potassium persulfate (K₂S₂O₈) promotes the oxidative decarboxylation of the α-keto acid, generating the acyl radical. acs.org This radical then couples with a hypervalent iodine-alkyne reagent (e.g., ethynylbenziodoxolone, EBX) to yield the corresponding ynone (a compound containing a ketone and an alkyne). acs.org This method is valued for its mild conditions and tolerance of various functional groups. acs.orgnih.govexlibrisgroup.com
The reaction scope has been demonstrated with a range of substituted aromatic and even aliphatic α-keto acids, suggesting applicability to cyclopentyl-substituted systems. acs.org This transformation provides an efficient route to functionalized ynones, which are valuable intermediates in organic synthesis. acs.org
Transesterification and Hydrolysis Processes of the Methyl Ester
The methyl ester group of this compound can undergo standard ester manipulations such as transesterification and hydrolysis.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acid or base. masterorganicchemistry.com
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by another alcohol. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com
Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the ester carbonyl, forming a tetrahedral intermediate which then collapses to release the original alkoxy group. masterorganicchemistry.com
These processes are reversible, and the direction of the reaction is controlled by the relative concentrations of the reactants and products. masterorganicchemistry.com
Hydrolysis is the cleavage of the ester bond by water to yield the corresponding carboxylic acid (2-cyclopentyl-2-oxoacetic acid) and methanol. youtube.com This reaction can also be catalyzed by acid or base. youtube.com
Under acidic conditions, water acts as the nucleophile, attacking the protonated carbonyl group. researchgate.net
Under basic (saponification) conditions, a hydroxide (B78521) ion is the nucleophile, and the reaction is irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. youtube.com
Computational studies on the neutral hydrolysis of simple esters like methyl acetate (B1210297) suggest the reaction can proceed through either a one-step mechanism or via a short-lived tetrahedral intermediate, often with the cooperative assistance of multiple water molecules. researchgate.netscispace.com
Stereoselective and Asymmetric Transformations
The prochiral keto group in this compound presents an opportunity for stereoselective transformations to generate chiral alcohol products.
Chiral Catalyst-Mediated Enantioselective Processes
Asymmetric reduction of the ketone is a primary method to install a chiral center. This can be achieved using chiral catalysts that differentiate between the two faces of the prochiral ketone. wikipedia.org
Oxazaborolidine catalysts (as in the Corey-Bakshi-Shibata or CBS reduction) are widely used for the enantioselective reduction of ketones with borane (B79455) as the stoichiometric reductant. wikipedia.orgmdpi.com These catalysts are often generated in situ from chiral amino alcohols. mdpi.com
Transition metal catalysts , featuring chiral ligands, are employed for asymmetric hydrogenation or transfer hydrogenation reactions using reductants like H₂, formic acid, or isopropanol. wikipedia.org For instance, ruthenium catalysts with chiral BINAP ligands are effective for hydrogenating ketones that can chelate the metal. wikipedia.org
Biocatalysis using enzymes such as dehydrogenases/reductases from microorganisms offers another powerful approach. nih.gov These enzymes can reduce a wide range of ketones and keto esters with high enantioselectivity. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) has been used for the asymmetric reduction of various prochiral ketones. nih.gov
The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). For instance, in the reduction of certain keto esters, using NaBH₄ in the presence of a chiral diol like R(+)-1,1′-binaphthyl-2,2′-diol can lead to high stereoselectivity. researchgate.net
Diastereoselective Control in this compound Derivatization
When a chiral center already exists in the molecule or is introduced during a reaction, subsequent transformations can be controlled to favor one diastereomer over another. In the context of this compound, derivatization reactions can be designed to achieve diastereoselective outcomes.
For example, if the ketone is first reduced enantioselectively, the resulting chiral hydroxyl group can direct subsequent reactions on the cyclopentyl ring or the ester moiety. In cycloaddition reactions involving related cyclopentyl systems, the use of robust chiral diamidophosphite ligands with palladium catalysts has enabled the construction of three chiral centers in a single step with high regio- and diastereoselectivity (dr >15:1). While not directly demonstrated on this compound, these principles of catalyst-controlled diastereoselection are broadly applicable.
Radical Chemistry and Single-Electron Transfer (SET) Mechanisms
The generation of radicals from this compound, primarily through single-electron transfer (SET) mechanisms, is a cornerstone of its photocatalytic reactivity. nih.gov
As discussed in section 3.3.1, the process typically begins with a SET from the α-keto ester (or its corresponding carboxylate) to a photoexcited catalyst. rsc.orgresearchgate.net This generates a radical anion that rapidly fragments, extruding a molecule of carbon dioxide to leave behind a cyclopentylacyl radical. mdpi.comnih.gov This decarboxylation step is often an irreversible and fast process. nih.gov
The resulting acyl radical is a key intermediate that can engage in various transformations:
Hydrogen Atom Transfer (HAT): In the presence of a suitable hydrogen donor (like a thiol), the acyl radical can be reduced to the corresponding aldehyde. organic-chemistry.org
Coupling with Alkenes: The acyl radical can add to electron-deficient alkenes in a Giese-type reaction, followed by reduction and protonation to yield 1,4-dicarbonyl compounds. mdpi.comnih.gov
Cross-Coupling: In the presence of a suitable transition metal co-catalyst (e.g., Nickel), the acyl radical can participate in cross-coupling reactions with partners like aryl halides. acs.org
Aminodecarboxylation: The radical can be trapped by electrophilic nitrogen sources, such as diazo compounds, to form aminated products after subsequent reduction. nih.gov
The entire cycle is sustained by the photocatalyst, which is regenerated through a second electron transfer step, making the process catalytic. nih.govnih.gov The involvement of radical intermediates is often confirmed by radical trapping experiments. organic-chemistry.org
Applications of Methyl 2 Cyclopentyl 2 Oxoacetate in Advanced Organic Synthesis
Precursor in Heterocyclic Scaffold Construction
The dual reactivity of the keto and ester functionalities in Methyl 2-cyclopentyl-2-oxoacetate makes it an ideal precursor for building a variety of heterocyclic scaffolds. These ring systems are foundational in medicinal chemistry and materials science.
The synthesis of pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, is a well-established area of organic chemistry due to their prevalence in pharmaceuticals. mdpi.comhilarispublisher.com A primary method for constructing the pyrazole (B372694) core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. chim.itnih.gov
This compound serves as an effective 1,3-dicarbonyl equivalent. The reaction typically proceeds via condensation of a hydrazine with the ketone carbonyl, followed by intramolecular cyclization with the ester group to form the pyrazole ring. This reaction can be used to generate pyrazoles bearing a cyclopentyl group at either the 3- or 5-position, depending on the reaction conditions and the nature of the hydrazine substrate.
Table 1: General Synthesis of Cyclopentyl-Pyrazole Derivatives
| Reactant 1 | Reactant 2 | Resulting Product | Description |
| This compound | Hydrazine Hydrate | 5-Cyclopentyl-1H-pyrazol-3(2H)-one | The reaction leads to the formation of a pyrazolone (B3327878) derivative, a subclass of pyrazoles with significant biological applications. |
| This compound | Phenylhydrazine | 1-Phenyl-5-cyclopentyl-1H-pyrazol-3(2H)-one | Using a substituted hydrazine, such as phenylhydrazine, allows for the introduction of various substituents on the pyrazole nitrogen. researchgate.net |
The indole (B1671886) and oxindole (B195798) scaffolds are core structures in many biologically active compounds. This compound can be employed as a key building block in synthetic routes to these bicyclic systems.
For indole synthesis, the Japp-Klingemann reaction provides a viable pathway. This reaction involves the coupling of an aryl diazonium salt with the active methylene (B1212753) carbon of the β-ketoester (after hydrolysis and decarboxylation of the ester) to form a phenylhydrazone. This intermediate can then be cyclized under acidic conditions, akin to the Fischer indole synthesis, to yield an indole carboxylic acid derivative bearing a cyclopentyl group.
The synthesis of oxindoles, which are isomers of indoles, can also be approached using the title compound. organic-chemistry.org A potential strategy involves the conversion of the ketoester into an anilide derivative. Subsequent intramolecular cyclization, often mediated by transition metals like palladium, can forge the C-C bond required to form the 3-cyclopentyl-3-hydroxyoxindole core. organic-chemistry.org This provides a direct route to highly functionalized oxindoles that are challenging to synthesize by other means. nih.gov
The pyrrolidine (B122466) ring is a saturated five-membered nitrogen heterocycle that is a cornerstone in medicinal chemistry due to its ability to introduce three-dimensional complexity into a molecule. nih.gov this compound can be elaborated into precursors suitable for pyrrolidine ring formation.
One common method for pyrrolidine synthesis is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. The ketoester can be transformed into a suitable dipolarophile or, alternatively, into a precursor for the azomethine ylide itself. For example, the keto group can be converted to an amine, which can then be further functionalized to participate in cyclization reactions. The ester group provides a convenient handle for creating the necessary unsaturation or for further elaboration post-cyclization.
Building Block for Complex Natural Product Synthesis and Analogues
Natural products and their analogues are a major source of inspiration for new therapeutic agents. Many of these complex molecules contain carbocyclic rings like cyclopentane (B165970). oregonstate.edu The synthesis of these molecules often relies on a building block approach, where smaller, readily available molecules are iteratively coupled to construct the final target. nih.govnih.gov
This compound is a valuable building block in this context. eurekaselect.comresearchgate.net It provides a pre-formed cyclopentyl moiety, saving synthetic steps that would otherwise be required to construct this ring. The α-ketoester functionality offers two distinct reactive sites for chemical manipulation:
The Ketone: Can undergo nucleophilic addition, reduction, or conversion to other functional groups.
The Ester: Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide.
This dual reactivity allows for the controlled, stepwise addition of other fragments, making it an excellent starting point for the synthesis of analogues of cyclopentane-containing natural products.
Intermediate in the Synthesis of Pharmaceutical Lead Compounds (excluding clinical data)
The development of new drugs often involves the synthesis of novel lead compounds that can interact with specific biological targets. This compound serves as a key intermediate in the synthesis of precursors for such compounds.
Angiotensin-converting enzyme 2 (ACE2) is a key enzyme in the renin-angiotensin system and a target for the development of drugs to treat cardiovascular diseases. nih.gov Inhibitors of ACE2 often feature specific structural motifs designed to bind to the enzyme's active site. nih.gov
This compound is a useful starting material for the synthesis of non-peptidic small molecule precursors for ACE2 inhibitors. The cyclopentyl group can serve as a hydrophobic element that fits into a corresponding hydrophobic pocket within the ACE2 active site. The α-ketoester functionality is particularly valuable as it can be converted into a variety of groups known to interact with the zinc metalloenzyme core of carboxypeptidases like ACE2. For instance, the ketoester can be transformed into an α-hydroxy acid, an α-amino acid, or a complex amide, which can then be incorporated into a larger molecular scaffold designed for potent and specific ACE2 inhibition.
Synthetic Routes to Glycopyrronium Bromide Analogues
This compound is a precursor in synthetic pathways leading to analogues of Glycopyrronium Bromide, an anticholinergic agent used to reduce secretions and block cardiac vagal reflexes. The core of this synthesis involves the strategic modification of the keto and ester groups to build the final quaternary ammonium (B1175870) salt structure.
A documented synthetic approach utilizes a derivative of this compound. The synthesis begins with the esterification of 2-cyclopentyl-2-oxoacetyl chloride with N-methylpyrrolidin-3-ol to form an intermediate ester, 1-methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate. This intermediate then undergoes a Grignard reaction, where an aryl magnesium bromide (such as phenylmagnesium bromide) attacks the ketone carbonyl. This step forms a tertiary alcohol and creates the core α-cyclopentyl mandelic acid ester structure. The final step involves the quaternization of the nitrogen atom in the pyrrolidine ring with methyl bromide, yielding the Glycopyrronium Bromide analogue.
The key steps in this synthetic route are outlined in the table below.
| Step | Reactants | Reagents/Conditions | Product |
| I | N-methylpyrrolidin-3-ol, 2-cyclopentyl-2-oxoacetyl chloride | Et₃N, Dichloromethane, 0°C to Room Temp. | 1-methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate |
| II | 1-methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate, Bromobenzene | Mg metal, THF, 0°C | 1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate |
| III | 1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate | Methyl Bromide, Acetonitrile/Chloroform | Glycopyrronium Bromide analogue |
This table illustrates a representative synthesis for a Glycopyrronium Bromide analogue. The specific analogue depends on the Grignard reagent used in Step II.
Development of Diverse Biologically Relevant Scaffolds
The α-ketoester functionality is a powerful tool for the synthesis of a wide array of heterocyclic scaffolds, many of which exhibit significant biological activity. researchgate.net These scaffolds are core structures in medicinal chemistry, found in antitumor, antiviral, anti-inflammatory, and antimicrobial agents. researchgate.net this compound, as a member of this class, is an ideal starting material for building such molecular frameworks.
The vicinal arrangement of the carbonyl groups in α-ketoesters leads to high electrophilicity at the keto-carbonyl carbon, making it a prime target for nucleophilic attack. nih.govbeilstein-journals.org This reactivity is harnessed in various cyclization and multicomponent reactions (MCRs) to construct complex ring systems in a single step. rsc.org For instance, α-ketoesters can react with α-halo ketones in the presence of a base to form substituted furans (a Feist-Benary synthesis) or with an amine source to yield pyrroles (a Hantzsch-type synthesis). uwindsor.ca
While specific MCRs detailing this compound are not extensively documented, the known reactivity of α-ketoesters suggests its high potential in this area. MCRs are highly valued in drug discovery for their efficiency and ability to generate libraries of structurally diverse compounds from simple, readily available starting materials. nih.govchemicalpapers.com The ability to introduce the cyclopentyl group can also be advantageous, as this moiety is often present in biologically active molecules to enhance lipophilicity and metabolic stability.
Utility in Strategic Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
The electrophilic nature of the ketone in this compound facilitates its participation in key carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis.
A crucial transformation involving α-ketoesters like this compound is their reaction with terminal alkynes to form products with a quaternary carbon center. nih.govunc.edu This reaction, known as alkynylation, involves the nucleophilic addition of a metal acetylide (formed by deprotonating a terminal alkyne with a strong base) to the electrophilic ketone carbonyl. wikipedia.org
The product of this addition is a tertiary propargylic alcohol, a versatile synthetic intermediate. nih.govnih.gov The newly formed carbon center, bearing the cyclopentyl, hydroxyl, methyl ester, and alkynyl groups, is a fully substituted quaternary stereocenter. The construction of such centers is a significant challenge in organic synthesis, and this method provides a direct and efficient route. nih.gov Enantioselective versions of this reaction, often using zinc-based catalysts and chiral amino alcohols, can produce these valuable building blocks with high optical purity. nih.govnih.gov
| Reaction Type | Electrophile | Nucleophile | Product | Significance |
| Alkynylation | This compound | Metal Acetylide (R-C≡C⁻M⁺) | Tertiary Propargylic Alcohol | Formation of a chiral quaternary carbon center |
The Friedel-Crafts reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings. nih.govmasterorganicchemistry.com While classic Friedel-Crafts acylation typically employs acyl chlorides or anhydrides with a Lewis acid catalyst, the α-ketoester moiety can participate in related transformations. masterorganicchemistry.comlibretexts.org
In the context of this compound, the most relevant application is a Friedel-Crafts-type alkylation. In this reaction, a Lewis acid (e.g., AlCl₃ or TiCl₄) coordinates to the ketone oxygen atom, significantly increasing the electrophilicity of the carbonyl carbon. nih.govopenstax.org An electron-rich aromatic compound, such as benzene (B151609) or a substituted derivative, can then act as a nucleophile, attacking this activated carbon. The result is the formation of a tertiary alcohol where the aromatic ring has been added to the carbon that was formerly the ketone.
This reaction effectively alkylates the aromatic ring with the complex cyclopentyl(hydroxy)carbomethoxymethyl group. Intramolecular versions of this reaction, where the aromatic ring is already part of the ester group, have been used as a key step in the total synthesis of natural products. nih.govbeilstein-journals.org This demonstrates the utility of the α-ketoester as a robust electrophile under Lewis acidic conditions for forging new carbon-carbon bonds to aromatic systems.
Advanced Characterization Methodologies for Methyl 2 Cyclopentyl 2 Oxoacetate and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of Methyl 2-cyclopentyl-2-oxoacetate. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the atomic connectivity and chemical environment can be assembled.
¹H and ¹³C NMR for Connectivity and Functional Group Assignment
While specific, experimentally-derived ¹H and ¹³C NMR data for this compound are not widely available in the public domain, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds. For instance, ¹H and ¹³C NMR spectra have been reported for analogous compounds such as Cyclopentyl 2-oxo-2-phenylacetate and Methyl 2-oxo-2-phenylacetate. nih.gov
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the methyl ester protons, the methine proton on the cyclopentyl ring adjacent to the carbonyl group, and the methylene (B1212753) protons of the cyclopentyl ring. The methyl ester protons would appear as a sharp singlet, likely in the range of 3.7-3.9 ppm. The methine proton (α-proton) would be expected to be a multiplet due to coupling with the adjacent methylene protons on the cyclopentyl ring, with its chemical shift influenced by the electron-withdrawing effect of the two adjacent carbonyl groups. The cyclopentyl methylene protons would present as a series of complex multiplets in the aliphatic region of the spectrum.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would provide key information about the carbon framework. Two signals would be expected in the carbonyl region (typically >160 ppm), corresponding to the ester and ketone carbonyl carbons. A signal for the methoxy (B1213986) carbon of the ester would appear around 50-55 ppm. The methine carbon attached to the carbonyl groups would be significantly downfield-shifted. The remaining cyclopentyl methylene carbons would appear in the aliphatic region. For example, in the related compound Methyl 2-cyclopentanonecarboxylate, ¹³C NMR data is available and provides a reference for the expected shifts of a cyclopentyl ring bearing carbonyl functionalities. sdsu.eduyoutube.com
A certificate of analysis for the related compound Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate indicates that the ¹H NMR spectrum is "consistent with structure," a common confirmation in chemical quality control. nih.gov
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complex Structures
To definitively assign all proton and carbon signals and to elucidate the precise connectivity within this compound and its more complex reaction products, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons on adjacent carbons. This would be crucial for tracing the connectivity within the cyclopentyl ring by identifying which protons are coupled to one another.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it.
While specific 2D NMR data for this compound is not publicly available, these techniques are standard practice for the structural elucidation of novel organic compounds.
Dynamic NMR Studies for Conformational Analysis (if relevant for derivatives)
Dynamic NMR (DNMR) studies could be relevant for investigating conformational dynamics in derivatives of this compound, particularly if bulky substituents are introduced that might hinder rotation or lead to the existence of multiple stable conformers. By analyzing changes in the NMR spectrum at different temperatures, information about energy barriers for processes like ring-flipping or bond rotation can be obtained. However, for the parent compound, significant dynamic processes at room temperature that would be observable by NMR are less expected.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound or for verifying the composition of a sample. For example, HRMS data has been reported for other α-ketoesters, demonstrating its utility in confirming their molecular formulas. nih.gov
LC-MS and GC-MS for Mixture Analysis and Purity Assessment
Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for analyzing reaction mixtures and assessing the purity of this compound. These hyphenated techniques separate the components of a mixture before they are introduced into the mass spectrometer for detection and identification.
A certificate of analysis for a related compound, Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate, confirms the use of LC-MS for purity assessment, stating the purity to be 99.37% and the data to be "consistent with structure". nih.gov This demonstrates the routine application of LC-MS in quality control for this class of compounds.
GC-MS analysis of related compounds, such as methyl cyclopentane (B165970), shows characteristic fragmentation patterns that can aid in the identification of the cyclopentyl moiety in unknown samples. researchgate.net The fragmentation of this compound in a mass spectrometer would be expected to involve characteristic losses, such as the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as fragmentation of the cyclopentyl ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods offer a characteristic "fingerprint" based on the vibrations of its specific functional groups. The key functional groups are the α-keto-ester moiety and the cyclopentyl ring.
The C=O stretching vibrations are particularly prominent in the IR spectrum due to the large change in dipole moment. uobabylon.edu.iq In an α-keto ester like this compound, two distinct C=O stretching bands are expected: one for the ketone and one for the ester carbonyl group. uobabylon.edu.iq These typically appear at slightly different frequencies. The ester C=O stretch is generally found at a higher wavenumber (around 1735 cm⁻¹) compared to a simple ketone (around 1715 cm⁻¹). uobabylon.edu.iq The cyclopentyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1455 cm⁻¹. The C-O stretching vibrations of the ester group also produce strong bands in the 1300-1000 cm⁻¹ region. uobabylon.edu.iqspectroscopyonline.com
Raman spectroscopy provides complementary information. While C=O stretches are visible, non-polar bonds like C-C bonds of the cyclopentyl ring often produce stronger Raman signals than IR. The relative intensities of the C=O and C=C stretching bands can differ significantly between IR and Raman spectra. researchgate.net
The following table summarizes the expected vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| C-H (cyclopentyl) | Stretching | 2960-2850 | 2960-2850 | Medium to Strong |
| C=O (ester) | Stretching | ~1740 | ~1740 | Strong |
| C=O (ketone) | Stretching | ~1720 | ~1720 | Strong |
| C-H (cyclopentyl) | Bending | ~1455 | ~1455 | Medium |
| C-O (ester) | Stretching | 1300-1150 | 1300-1150 | Strong |
| C-O (ester) | Stretching | 1150-1000 | 1150-1000 | Medium |
| C-C (ring) | Stretching | Fingerprint Region | Stronger than IR | Weak in IR |
This table presents expected values based on typical frequencies for the given functional groups.
X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using this technique. This analysis provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state. numberanalytics.com
The process involves irradiating a single crystal of a derivative with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined. wikipedia.org For example, the crystal structure of a derivative would reveal the exact conformation of the cyclopentyl ring and the relative orientation of the keto and ester groups. This information is invaluable for understanding the steric and electronic properties of the molecule and for rationalizing its reactivity. numberanalytics.com
A typical crystallographic analysis of a derivative of this compound would yield the following data:
| Crystallographic Parameter | Description | Example of Information Obtained |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Provides insight into the packing of molecules in the crystal. |
| Space Group | The specific symmetry elements of the crystal. | Defines the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C=O, C-C, C-O). | Confirms the bonding pattern and can indicate bond strength. |
| Bond Angles | The angles formed by three connected atoms (e.g., O=C-C). | Defines the geometry around each atom. |
| Torsion Angles | The dihedral angles between four connected atoms. | Describes the conformation of the molecule, such as the puckering of the cyclopentyl ring. |
This table illustrates the type of data obtained from an X-ray crystallography experiment on a suitable crystalline derivative.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Circular Dichroism)
This compound possesses a chiral center at the carbon atom of the cyclopentyl ring that is attached to the keto-ester group. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for determining the enantiomeric purity and absolute configuration of chiral molecules. saschirality.org
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. saschirality.org An achiral molecule will not exhibit a CD signal, while enantiomers will produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov This makes CD a powerful tool for assessing the success of asymmetric syntheses or chiral separations of this compound. The sign of the Cotton effect in the CD spectrum, which corresponds to the absorption band of a chromophore like the carbonyl group, can often be correlated with the absolute configuration (R or S) of the chiral center. nih.gov
The relationship between the CD signal and enantiomeric purity can be summarized as follows:
| Enantiomeric Composition | Circular Dichroism (CD) Signal | Optical Rotation |
| Racemic Mixture (50% R, 50% S) | Zero | Zero |
| Enantiomerically Pure (100% R or 100% S) | Maximum | Maximum |
| Enantiomerically Enriched (e.g., 75% R, 25% S) | Proportional to ee | Proportional to ee |
This table illustrates the qualitative relationship between enantiomeric composition and chiroptical properties.
Computational and Theoretical Studies on Methyl 2 Cyclopentyl 2 Oxoacetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of methyl 2-cyclopentyl-2-oxoacetate at the molecular level. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic distribution and energy of the molecule. scienceopen.com This information is crucial for predicting its reactivity in various chemical transformations. scienceopen.comrsc.org
Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. scienceopen.com It allows for the calculation of potential energy surfaces, which map the energy of a system as a function of the positions of its atoms. scienceopen.comresearchgate.net By identifying the lowest energy pathways on this surface, chemists can predict the most likely mechanism for a reaction.
A key application of DFT is the location and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. researchgate.net The energy of the transition state determines the activation energy of the reaction, a critical factor in its rate. DFT calculations can be used to analyze the geometries and energies of transition states, providing insights into the factors that control reactivity and selectivity. researchgate.net For instance, in reactions involving α,β-unsaturated carbonyl compounds, DFT calculations at the B3LYP/6-31G** level have been used to determine reaction barriers for Michael additions. researchgate.net The intrinsic reaction coordinate (IRC) method can then be used to confirm that a calculated transition state connects the reactants and products of a specific reaction step. researchgate.netresearchgate.net
The following table illustrates hypothetical DFT-calculated energy values for a reaction involving this compound, highlighting the energies of reactants, transition state, and products.
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State | +15.2 |
| Product | -5.8 |
This table is for illustrative purposes and does not represent actual experimental or calculated data.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can provide highly accurate predictions of molecular properties, though often at a greater computational cost than DFT. github.io One of the primary applications of high-level ab initio methods is to serve as a benchmark for less computationally expensive methods. github.io For instance, the accuracy of various DFT functionals is often assessed by comparing their results to those obtained from high-level ab initio calculations like coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). github.io
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations are excellent for studying static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govconicet.gov.ar MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. mdpi.com
For a flexible molecule like this compound, which possesses a cyclopentyl ring, MD simulations can be used to explore its conformational landscape. nih.gov This involves identifying the different stable conformations (rotamers) of the molecule and the energy barriers between them. nih.gov Understanding the accessible conformations is crucial as the reactivity and spectroscopic properties of a molecule can be highly dependent on its three-dimensional structure. nih.gov
MD simulations are also invaluable for studying the effects of solvent on molecular behavior. nih.gov By explicitly including solvent molecules in the simulation, it is possible to model how the solvent influences the conformational preferences and reactivity of the solute. These simulations can provide a more realistic picture of chemical processes that occur in solution.
Rational Design of New Catalysts and Reagents through Computational Modeling
Computational modeling plays a significant role in the rational design of new catalysts and reagents for chemical reactions. rsc.orgrsc.org By understanding the mechanism of a reaction involving this compound, for example, researchers can use computational tools to design catalysts that lower the activation energy of the desired reaction pathway or to develop reagents with enhanced selectivity. rsc.org
This process often involves screening a library of potential catalysts or reagents in silico to identify promising candidates for experimental investigation. nih.gov For instance, in the hydrogenation of dimethyl oxalate, a related α-ketoester, DFT calculations were used to evaluate the performance of different metal catalysts (Cu, Ag, Ni, and Ru) and to identify Cu as the most effective. rsc.org Computational truncation, where a complex catalyst is simplified to its core functional unit, can also be a powerful strategy to design more synthetically accessible and efficient catalysts. nih.gov
Prediction and Interpretation of Spectroscopic Properties (e.g., Computed NMR Shifts, Vibrational Frequencies)
Computational methods are extensively used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. rsc.orgnih.gov The accurate prediction of these properties can be invaluable for structure elucidation and for assigning experimental spectra. rsc.org
DFT calculations are commonly employed to compute NMR chemical shifts. github.io The process often involves first performing a conformational search to identify the low-energy conformers of the molecule. github.io The NMR shielding tensors are then calculated for each conformer, and a Boltzmann-weighted average is taken to obtain the final predicted chemical shifts. nih.gov These predicted shifts can then be compared to experimental data to confirm a proposed structure or to distinguish between different stereoisomers. nih.gov Various functionals and basis sets can be used for these predictions, with methods like the mPW1PW91 functional and the 6-31+G** basis set being common choices. nih.gov
Similarly, computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net The calculation of vibrational frequencies also serves to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). researchgate.net
Below is an example of a table presenting computationally predicted ¹³C NMR chemical shifts for the carbon atoms in this compound compared to hypothetical experimental values.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |
| C=O (ester) | 162.5 | 163.1 |
| C=O (keto) | 195.8 | 196.4 |
| C (cyclopentyl, adjacent to C=O) | 45.3 | 45.9 |
| CH₂ (cyclopentyl) | 26.1 | 26.5 |
| CH₂ (cyclopentyl) | 25.9 | 26.3 |
| O-CH₃ | 52.7 | 53.0 |
This table is for illustrative purposes and does not represent actual experimental or calculated data.
Future Research Directions and Unexplored Avenues for Methyl 2 Cyclopentyl 2 Oxoacetate
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The synthesis of stereochemically pure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Future research should focus on developing highly enantioselective and diastereoselective synthetic routes to Methyl 2-cyclopentyl-2-oxoacetate. While methods for synthesizing related compounds exist, achieving high levels of stereocontrol for this specific molecule presents an ongoing challenge. researchgate.net
Key areas for exploration include:
Chiral Catalysis: The use of chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction. This could involve asymmetric hydrogenation of a precursor or a stereoselective acylation of a cyclopentyl derivative.
Chiral Auxiliary-Mediated Synthesis: Employing a chiral auxiliary to direct the stereoselective formation of the desired stereoisomer, followed by its removal.
Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
Success in this area would provide access to enantiomerically pure this compound, enabling the investigation of its stereospecific properties and potential applications in stereoselective synthesis.
Exploration of Novel Reactivity Modes and Catalytic Systems, including Biocatalysis
The reactivity of this compound is largely dictated by its two carbonyl groups and the adjacent ester moiety. While standard ketoester reactions are expected, future research should explore novel reactivity modes and the development of new catalytic systems.
Potential avenues for investigation include:
Transition-Metal-Free Catalysis: Developing environmentally benign catalytic systems that avoid the use of heavy metals. For instance, photocatalysis under ambient and aerobic conditions has been shown to be effective for α-ketoester synthesis. rsc.org
C-H Activation: Direct functionalization of the cyclopentyl ring through C-H activation would provide a highly efficient route to novel derivatives.
Biocatalysis: The use of enzymes or whole-cell systems to perform selective transformations on this compound. This could lead to highly specific and environmentally friendly synthetic methods. The use of greener solvents like cyclopentyl methyl ether in related reactions has already shown promise. rsc.orgnih.gov
A deeper understanding of its reactivity will expand the synthetic utility of this compound as a building block in organic synthesis.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability. Adapting the synthesis of this compound to these platforms is a crucial area for future research. Although the direct application to this specific compound is not yet reported, the successful use of flow chemistry for the synthesis of other complex molecules, including C-glycosyl acetates and the drug Prexasertib, demonstrates the feasibility of this approach. nih.govnih.gov
Key objectives in this area include:
Development of a Continuous Flow Synthesis: Designing a robust and efficient continuous flow process for the production of this compound.
Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions and identify optimal parameters for yield and purity. chemrxiv.org
In-line Purification: Integrating purification steps directly into the flow system to enable a seamless and automated synthesis-to-purification workflow.
The successful integration of this compound synthesis into these modern platforms would facilitate its large-scale production and accessibility for various applications.
Application in Material Science and Polymer Chemistry Beyond Traditional Organic Synthesis
While ketoesters are valuable intermediates in organic synthesis, their potential applications in material science and polymer chemistry are often overlooked. A related compound, Ethyl(2-oxo-cyclopentyl)acetate, is utilized in the formulation of specialty polymers to improve material properties. chemimpex.com This suggests that this compound could also serve as a valuable monomer or additive in polymer synthesis.
Future research could explore:
Polymer Synthesis: Using this compound as a monomer for the synthesis of novel polyesters or polyamides with unique thermal or mechanical properties. The presence of the ester group could allow for the creation of thermoresponsive polymers. mdpi.com
Cross-linking Agent: Investigating its potential as a cross-linking agent to modify the properties of existing polymers.
Surface Modification: Utilizing its reactive functional groups to modify the surface properties of materials, for example, to enhance biocompatibility or adhesion.
Exploring these avenues could lead to the development of new materials with tailored properties for a wide range of applications.
Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques and Computational Elucidation
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. Advanced analytical and computational techniques can provide invaluable insights into the intricate details of these processes.
Future research should focus on:
In Situ Spectroscopy: Employing techniques such as NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways.
Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction mechanisms, predict reactivity, and understand the role of catalysts and solvents.
Kinetics Studies: Performing detailed kinetic analyses to determine reaction rates, activation energies, and the influence of various parameters on the reaction outcome.
These advanced mechanistic studies will provide a solid foundation for the rational design of new synthetic methods and applications for this compound.
Design and Synthesis of New Analogues with Tunable Reactivity Profiles
The chemical structure of this compound offers numerous opportunities for modification to create analogues with tailored reactivity and properties. By systematically altering the cyclopentyl ring, the ester group, or the keto functionality, a library of new compounds with diverse applications can be generated. For instance, the reactivity of similar compounds has been shown to be tunable. rsc.org
Areas for future exploration include:
Modification of the Cyclopentyl Ring: Introducing substituents onto the cyclopentyl ring to influence its steric and electronic properties.
Variation of the Ester Group: Replacing the methyl group with other alkyl or aryl groups to modify solubility and reactivity.
Derivatization of the Keto Group: Transforming the ketone into other functional groups, such as oximes or hydrazones, to access new chemical space.
The synthesis and evaluation of these analogues will significantly broaden the scope of this chemical scaffold and may lead to the discovery of compounds with enhanced performance in specific applications.
Q & A
Q. What are the established synthetic routes for Methyl 2-cyclopentyl-2-oxoacetate, and how are reaction conditions optimized?
this compound can be synthesized via esterification of 2-cyclopentyl-2-oxoacetic acid with methanol under acidic catalysis. Critical parameters include temperature control (typically 60–80°C), stoichiometric ratios (excess methanol to drive esterification), and acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, Claisen condensation of cyclopentyl ketones with methyl oxalate derivatives may be employed, requiring anhydrous conditions and base catalysts like NaOMe . Purity optimization involves post-synthesis purification via fractional distillation or column chromatography, with analytical validation by HPLC or GC-MS.
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?
- NMR : ¹H and ¹³C NMR confirm the ester carbonyl (δ ~165–170 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm). DEPT-135 distinguishes CH₃, CH₂, and CH groups.
- X-ray crystallography : SHELX software (via SHELXL refinement) resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding) . For example, weak C–H···O interactions in crystal packing can stabilize tautomeric forms .
- IR spectroscopy : Key peaks include C=O stretches (~1740 cm⁻¹ for ester, ~1700 cm⁻¹ for ketone) and cyclopentyl C–H stretches .
Q. How are common impurities identified and quantified in this compound?
Impurities like unreacted cyclopentyl ketone or hydroxylated byproducts (e.g., 2-cyclopentyl-2-hydroxyacetate) are detected via reverse-phase HPLC with UV detection (λ = 210–230 nm). Reference standards (e.g., EP Impurities H, K, L) enable quantification, while LC-MS identifies non-UV-active impurities . Threshold limits follow ICH guidelines (typically ≤0.1% for major impurities).
Advanced Research Questions
Q. How do tautomeric equilibria of this compound influence its reactivity in organic synthesis?
The compound exists in keto-enol tautomeric forms, with the keto form predominating in non-polar solvents. Enolization (facilitated by protic solvents or basic conditions) enhances nucleophilic reactivity, making it useful in aldol condensations. Stability studies using variable-temperature NMR or UV-Vis spectroscopy reveal tautomer ratios, while DFT calculations predict energy barriers for interconversion . For example, intramolecular H-bonding in the keto form (N–H···O=C) stabilizes the structure, reducing enol content .
Q. What computational strategies are employed to model its interaction with enzymatic targets?
- Docking studies : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., esterases or ketoreductases) using crystal structures or homology models.
- MD simulations : GROMACS or AMBER simulate dynamic interactions, highlighting conformational flexibility of the cyclopentyl group.
- QM/MM : Hybrid quantum mechanics/molecular mechanics models elucidate reaction mechanisms, such as hydrolysis pathways at the ester carbonyl .
Q. How can discrepancies in experimental vs. theoretical spectral data be resolved?
Discrepancies (e.g., unexpected ¹³C NMR shifts) may arise from solvent effects, tautomerism, or crystallographic packing. Strategies include:
- Re-measuring spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Comparing experimental data with computed spectra (via Gaussian or ORCA) at the B3LYP/6-31G* level .
- Validating crystallographic data with SHELXL refinement to account for thermal motion or disorder .
Methodological Challenges and Solutions
Q. How is hygroscopicity managed during storage and handling?
The compound’s ester group is prone to hydrolysis under humid conditions. Storage in desiccators (with silica gel or molecular sieves) under inert gas (N₂/Ar) is critical. Karl Fischer titration monitors moisture content, while thermogravimetric analysis (TGA) assesses decomposition thresholds (>100°C) .
Q. What protocols ensure reproducibility in kinetic studies of its reactions?
- Stopped-flow techniques : Monitor fast reactions (e.g., ester hydrolysis) with millisecond resolution.
- In situ IR : Tracks real-time carbonyl group consumption.
- Control of solvent polarity : Use aprotic solvents (e.g., THF) to minimize side reactions. Rate constants are validated via Arrhenius plots across temperatures (25–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
